N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide
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Overview
Description
N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide is a synthetic organic compound that features a morpholine ring, a butynyl chain, and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide typically involves the following steps:
Formation of the Butynyl Intermediate: The initial step involves the preparation of a butynyl intermediate through the reaction of an alkyne with a suitable halide under basic conditions.
Morpholine Addition: The butynyl intermediate is then reacted with morpholine in the presence of a catalyst, such as copper(I) chloride, to form the morpholinobutynyl derivative.
Naphthamide Formation: Finally, the morpholinobutynyl derivative is coupled with a naphthamide precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring or the butynyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones or morpholinone derivatives.
Reduction: Formation of reduced morpholine or butynyl derivatives.
Substitution: Formation of substituted morpholine or butynyl derivatives.
Scientific Research Applications
N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-morpholinobut-2-yn-1-yl)-1-naphthamide can be compared with other similar compounds, such as:
Propargylamine Derivatives: These compounds also contain a butynyl chain and exhibit similar reactivity and applications.
Morpholine Derivatives: Compounds with a morpholine ring that may have similar biological activities.
Naphthamide Derivatives: Compounds with a naphthamide group that may share similar chemical properties.
Uniqueness
This compound is unique due to its combination of a morpholine ring, a butynyl chain, and a naphthamide group, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(18-9-5-7-16-6-1-2-8-17(16)18)20-10-3-4-11-21-12-14-23-15-13-21/h1-2,5-9H,10-15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCJXZDLXBFGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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